

Technical Guide: Physical Characteristics of 4-[(Ethylamino)sulfonyl]benzoic Acid Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-[(Ethylamino)sulfonyl]benzoic acid

Cat. No.: B083595

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and anticipated physical characteristics of **4-[(Ethylamino)sulfonyl]benzoic acid** powder. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines confirmed foundational data with comparative information from closely related analogs. Detailed experimental protocols for key characterization techniques are also provided to aid researchers in their own analyses.

Core Physical and Chemical Properties

4-[(Ethylamino)sulfonyl]benzoic acid is a derivative of benzoic acid containing an ethylaminosulfonyl group at the para position. Its fundamental properties are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₄ S	Appchem[1]
Molecular Weight	229.25 g/mol	Appchem[1]
Appearance	White to off-white powder (anticipated)	Inferred from related compounds
Melting Point	Data not available. For comparison, 4- Sulfamoylbenzoic acid melts at 285-295 °C and 4- (Methylsulfonyl)benzoic acid melts at 268-271 °C.	N/A
Solubility	Data not available. Benzoic acid derivatives generally exhibit solubility in polar organic solvents such as alcohols, dioxane, and dimethylformamide.[2]	N/A
pKa	Data not available. The pKa of the carboxylic acid group is expected to be in the acidic range, similar to benzoic acid (pKa ≈ 4.2).[3]	N/A

Experimental Protocols

The following sections detail the methodologies for determining the key physical characteristics of **4-[(Ethylamino)sulfonyl]benzoic acid** powder.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be used to identify a compound and assess its purity.

Methodology (Capillary Method):

- Sample Preparation: A small amount of the dry **4-[(Ethylamino)sulfonyl]benzoic acid** powder is finely crushed.
- Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the sample into the sealed end to a height of 2-3 mm.
- Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
- Measurement:
 - A rapid heating run is performed to determine an approximate melting range.
 - A second, slower run (1-2 °C/minute) is conducted, starting from a temperature approximately 20 °C below the approximate melting point.
- Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Methodology (Qualitative):

- Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene).
- Procedure:
 - To a test tube containing 1 mL of the solvent, add a small, pre-weighed amount (e.g., 10 mg) of **4-[(Ethylamino)sulfonyl]benzoic acid** powder.

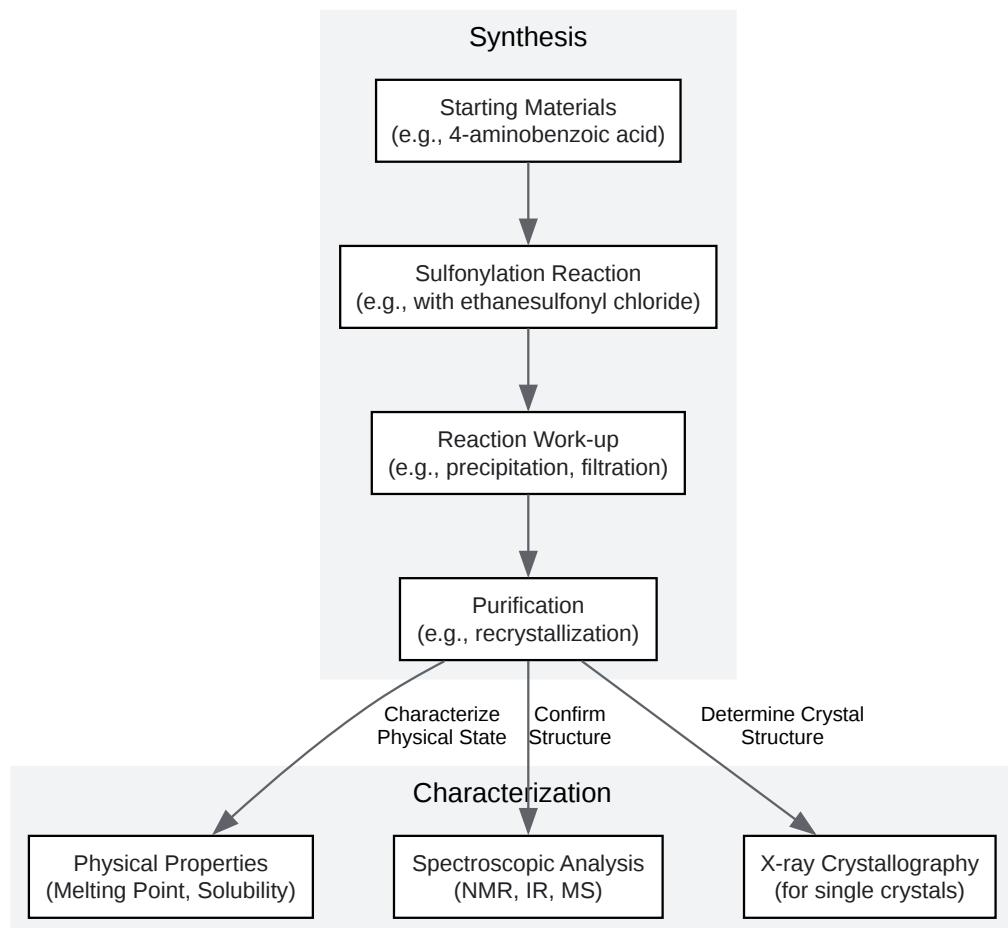
- The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
- Visually inspect the solution for any undissolved solid.
- Classification:
 - Soluble: No solid particles are visible.
 - Partially Soluble: Some, but not all, of the solid has dissolved.
 - Insoluble: The solid does not appear to have dissolved.

Methodology (Quantitative - Shake-Flask Method):

- Equilibrium: An excess amount of the powder is added to a known volume of the solvent in a sealed flask.
- Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The saturated solution is filtered to remove any undissolved solid.
- Analysis: The concentration of the dissolved solute in a known volume of the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- Calculation: The solubility is expressed in units such as g/L or mol/L.

Crystal Structure Determination by X-ray Crystallography

Principle: X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.


Methodology:

- Crystal Growth: Single crystals of **4-[(Ethylamino)sulfonyl]benzoic acid** of suitable size and quality (typically >0.1 mm in all dimensions) are grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
- Data Collection:
 - A suitable single crystal is mounted on a goniometer head.
 - The crystal is placed in an X-ray diffractometer (e.g., Bruker APEXII CCD).[4]
 - The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected on a detector.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell dimensions and space group.
 - The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - The model is refined against the experimental data to improve the atomic coordinates and thermal parameters.[4]

Diagrams

Experimental Workflow for Synthesis and Characterization

Workflow for Synthesis and Characterization of 4-[(Ethylamino)sulfonyl]benzoic Acid

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and subsequent physical and structural characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. scribd.com [scribd.com]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. 4-{{(4-Methylphenyl)sulfonyl}amino}benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Characteristics of 4-[(Ethylamino)sulfonyl]benzoic Acid Powder]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083595#physical-characteristics-of-4-ethylamino-sulfonyl-benzoic-acid-powder>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com